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Introduction

Lipidomics, the large-scale study of lipids in biological systems, is a rapidly expanding field,
largely due to advancements in mass spectrometry (MS) that offer high sensitivity and
specificity.[1] A critical and often limiting step in any lipidomics workflow is the initial extraction
of lipids from complex biological matrices such as plasma, tissues, or cells.[2] The chosen
extraction method must be robust, reproducible, and efficient in recovering a broad range of
lipid species, from polar to non-polar, to ensure accurate and comprehensive downstream
analysis.

This application note provides detailed protocols for three widely used lipid extraction methods
compatible with mass spectrometry: the Folch, Bligh-Dyer, and methyl-tert-butyl ether (MTBE)
methods. It also presents a comparative summary of these techniques to aid researchers in
selecting the most appropriate protocol for their specific sample type and research goals.

General Experimental Workflow

The fundamental principle of lipid extraction from biological samples involves liquid-liquid
extraction to separate lipids from other macromolecules like proteins and nucleic acids. This is
typically achieved by creating a monophasic or biphasic solvent system that disrupts cellular
membranes and solubilizes lipids. The general workflow is depicted below.
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Caption: General workflow for lipid extraction from biological samples.
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Comparison of Lipid Extraction Protocols

The choice of extraction solvent system significantly influences the types and quantities of
lipids recovered.[3] The Folch and Bligh-Dyer methods are considered "gold-standard"
protocols, but the MTBE method has gained popularity due to its efficiency and safety profile.[4]

[5]

Feature

Folch Method

Bligh-Dyer Method

MTBE (Matyash)
Method

Solvent System

Chloroform:Methanol
(2:1, viv)

Chloroform:Methanol:
Water (1:2:0.8, viviv

initial)

Methyl-tert-butyl
ether:Methanol (10:3,

vIv)

Phase Separation

Addition of water or

saline solution.

Addition of chloroform

and water.

Addition of water.

Lipid-Rich Phase

Lower (Chloroform)

Phase

Lower (Chloroform)

Phase

Upper (MTBE) Phase

Advantages

High lipid extraction
efficiency; well-
established and
widely cited.[6]

Suitable for samples
with high water
content; rapid.[7][8]

Safer (replaces
chloroform); upper
organic phase
simplifies collection
and automation;

cleaner extracts.[4][5]

Disadvantages

Use of hazardous
chloroform; lower
phase collection can

be challenging.[6]

Use of hazardous
chloroform; may
underestimate lipids in
samples with high fat

content.[8]

MTBE is highly
volatile, which may
affect reproducibility.

[9]

Best Suited For

Broad range of lipid
classes, especially in
tissues like the brain.
[10][11]

General purpose,
especially for tissue
homogenates and cell

suspensions.[8]

High-throughput and
automated lipidomics;
simultaneous
extraction of lipids and
polar metabolites.[4]
[12]
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Experimental Protocols

The following are detailed protocols for the three lipid extraction methods. It is crucial to use

high-purity, LC-MS grade solvents and glass tubes or vials to prevent contamination.[13]

Protocol 1: Folch Lipid Extraction

This method, originally developed for brain tissue, is highly effective for a broad range of lipids.

[6] It utilizes a chloroform and methanol mixture to create a monophasic system that becomes

biphasic upon the addition of water.

Materials:

Chloroform (CHCIs)

Methanol (MeOH)

0.9% NacCl solution (or pure water)

Glass centrifuge tubes with Teflon-lined caps
Pasteur pipettes

Nitrogen gas evaporator or centrifugal vacuum concentrator (SpeedVac)

Procedure:

Homogenization: For tissue samples, homogenize a known weight (e.g., 50 mg) in a 2:1 (v/v)
mixture of chloroform and methanol to a final volume of 20 times the sample volume (e.g., 1
mL for 50 mg of tissue). For liquid samples (e.g., 100 pL of plasma), add 20 volumes of the
2:1 chloroform:methanol mixture.

Extraction: Vortex the homogenate vigorously for 2 minutes and incubate at room
temperature for 20-30 minutes on a shaker.[14]

Phase Separation: Add 0.2 volumes of 0.9% NaCl solution to the mixture.[15] Vortex for 30
seconds and then centrifuge at 2,000 x g for 10 minutes at 4°C to facilitate phase separation.
[11]
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 Lipid Collection: Two distinct phases will form. Carefully aspirate the lower chloroform layer,
which contains the lipids, using a glass Pasteur pipette. Avoid disturbing the protein interface
between the two layers.[15] For exhaustive extraction, the upper aqueous layer can be re-
extracted with the solvent mixture.[11]

e Drying: Evaporate the collected chloroform phase to dryness under a gentle stream of
nitrogen or using a centrifugal evaporator.[15]

o Reconstitution: Reconstitute the dried lipid film in a solvent appropriate for your LC-MS
analysis (e.g., Acetonitrile:Isopropanol:Water 65:30:5, v/v/v).[16]

Protocol 2: Bligh-Dyer Lipid Extraction

This method is a modification of the Folch protocol and is particularly suitable for samples with
high water content, such as cell suspensions or tissue homogenates.[7][8]

Materials:

e Chloroform (CHCIs)

o Methanol (MeOH)

e Deionized Water

¢ Glass centrifuge tubes
» Vortex mixer

o Centrifuge
Procedure:

o Sample Preparation: Start with a sample in an agueous suspension of 800 pL. For tissues,
this would be the homogenate. For plasma, dilute the sample in water.[4]

e Monophasic Extraction: Add 3 mL of a 1:2 (v/v) chloroform:methanol mixture. Vortex
thoroughly to create a single-phase system, ensuring intimate contact between the solvent
and the sample. Incubate for 10-30 minutes at room temperature.[8]
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» Biphasic Separation: Induce phase separation by adding 1 mL of chloroform, vortexing for 1
minute, and then adding 1 mL of water, followed by another minute of vortexing.[4][8]

o Centrifugation: Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases
and pellet the precipitated protein.[4]

 Lipid Collection: The lipid-containing lower chloroform phase is collected.

e Drying and Reconstitution: Dry the collected organic phase under nitrogen and reconstitute
as described in the Folch protocol.

Protocol 3: MTBE (Matyash) Lipid Extraction

This method offers a safer and often more efficient alternative to chloroform-based extractions
and is well-suited for high-throughput applications.[4][5] A key advantage is that the lipid-
containing organic phase forms the upper layer, simplifying its collection.[6]

Materials:

» Methanol (MeOH), cold

o Methyl-tert-butyl ether (MTBE), cold
e Deionized Water

e Microcentrifuge tubes

o Vortex mixer

e Centrifuge

Procedure:

o Sample Preparation: Place the sample (e.g., up to 100 pL of plasma or cell suspension) into
a 1.5 mL microcentrifuge tube.[17]

e Solvent Addition: Add 200 pL of cold methanol and vortex briefly.[16] Then, add 800 uL of
cold MTBE.[16]
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o Extraction: Vortex for 10 seconds and then shake or incubate at 4°C for 10-60 minutes to
ensure complete extraction.[15][17]

e Phase Separation: Add 200-300 pL of water to induce phase separation.[16][17] Vortex for
20 seconds.

o Centrifugation: Centrifuge the mixture at 10,000 x g or higher for 2-10 minutes at 4°C.[16][17]
This will separate the phases and pellet the precipitated material at the bottom of the tube.[5]

 Lipid Collection: Carefully collect the upper organic (MTBE) phase and transfer it to a new
tube.[15][16]

» Drying and Reconstitution: Dry the extract using a centrifugal evaporator or a stream of
nitrogen and reconstitute as described in the previous protocols.[16]

Quantitative Data Summary

The recovery of different lipid classes is highly dependent on the chosen extraction method.
While comprehensive, standardized recovery data is difficult to consolidate due to variations in
matrices and analytical platforms, several studies provide valuable comparisons.
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Single-
o . Phase
Lipid Class Folch Bligh-Dyer MTBE Notes
(BuOH/MeO
H)
Hexane-
) ) isopropanol is
Triacylglyceri
Good Good Good[5] Good also excellent
des (TG)
for apolar
lipids.[3]
One-phase
extractions
with polar
Cholesteryl
Good Good Good[5] Good solvents
Esters (CE)
show poor
recovery
(<5%).[18]
Phosphatidyl
) Excellent[3] Good[11] Good[5] Excellent -
cholines (PC)
Extraction of
less
abundant
Phosphatidyli lipids is
] Good[3] Moderate Good Excellent[1]
nositols (PI) greatly
influenced by
the solvent
system.[3]
Polar lipids
are generally
Lysophosphol well-
ipids (LPC, Good[11] Good[11] Good Excellent[1] recovered by
LPE) single-phase
methods.[1]
[18]
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Ceramides
Good[3] Moderate[11]  Good Good -

(Cern)
Recovery
percentages
can vary

Internal significantly

Standard ~869%[1] - ~73%][1] ~99%][1] based on the

Recovery specific
standards
and matrix
used.

Data compiled from multiple sources and should be considered relative performance.[1][3][5]
[11][18]

Conclusion

The selection of a lipid extraction protocol is a critical decision in the design of any mass
spectrometry-based lipidomics experiment. The Folch and Bligh-Dyer methods remain reliable
standards, particularly for comprehensive lipidome coverage from tissue samples. However,
the MTBE method presents a compelling alternative, offering improved safety, ease of
automation, and comparable or superior recovery for many lipid classes. Researchers should
carefully consider the specific lipid classes of interest, sample matrix, and available
instrumentation when choosing the most suitable protocol. For optimal results, method
validation with relevant internal standards for the specific biological matrix is strongly
recommended.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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